molecular formula C11H19Br3O2 B14361996 Nonyl tribromoacetate CAS No. 90146-93-3

Nonyl tribromoacetate

Cat. No.: B14361996
CAS No.: 90146-93-3
M. Wt: 422.98 g/mol
InChI Key: QOHRIGYQVIDKMF-UHFFFAOYSA-N
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Description

Nonyl tribromoacetate (C₁₂H₂₁Br₃O₂) is a brominated ester derived from tribromoacetic acid (CBr₃COOH) and nonyl alcohol (C₉H₁₉CH₂OH). Tribromoacetates are characterized by three bromine atoms attached to the alpha-carbon of the acetate group, which confer high electron-withdrawing effects and reactivity. These compounds are typically synthesized via esterification reactions, such as the Appel reaction, where tribromoacetyl bromide reacts with alcohols under mild conditions .

This compound’s long alkyl chain (nonyl group) likely enhances its hydrophobicity compared to shorter-chain analogs, influencing its solubility and applications in polymer chemistry or flame retardants. However, explicit data on its synthesis, stability, or industrial use remain scarce in publicly available literature.

Properties

CAS No.

90146-93-3

Molecular Formula

C11H19Br3O2

Molecular Weight

422.98 g/mol

IUPAC Name

nonyl 2,2,2-tribromoacetate

InChI

InChI=1S/C11H19Br3O2/c1-2-3-4-5-6-7-8-9-16-10(15)11(12,13)14/h2-9H2,1H3

InChI Key

QOHRIGYQVIDKMF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)C(Br)(Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonyl tribromoacetate can be synthesized through the esterification of tribromoacetic acid with nonanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Nonyl tribromoacetate undergoes several types of chemical reactions, including:

    Substitution Reactions: The tribromoacetate group can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

    Reduction Reactions: The tribromoacetate moiety can be reduced to form nonyl acetate, with the bromine atoms being replaced by hydrogen atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions to achieve the desired reduction.

Major Products Formed

    Nonyl Acetate: Formed through the reduction of this compound.

    Substituted Nonyl Acetates: Formed through nucleophilic substitution reactions with various nucleophiles.

Scientific Research Applications

Nonyl tribromoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of nonyl tribromoacetate involves the interaction of its tribromoacetate moiety with various molecular targets. The tribromoacetate group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can alter the function of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare nonyl tribromoacetate with structurally related tribromoacetates and other halogenated esters:

Compound Molecular Formula Molecular Weight (g/mol) Key Properties Applications/Reactivity
This compound C₁₂H₂₁Br₃O₂ ~428.9 (estimated) Predicted low polarity, high thermal stability due to long alkyl chain. Potential use in hydrophobic polymer matrices or flame retardants (extrapolated from [4]).
Butyl tribromoacetate C₆H₉Br₃O₂ 352.85 Boiling point: ~250°C (est.); soluble in organic solvents like dichloromethane. Intermediate in organic synthesis; tested in Appel reaction for ester/amide preparation .
Allyl tribromoacetate C₅H₇Br₃O₂ 340.82 Higher reactivity due to allyl group; prone to radical polymerization. Used in hyperbranched polymer synthesis via telomerization (e.g., Kodak’s processes) .
Ethyl tribromoacetate C₄H₅Br₃O₂ 310.80 Volatile; used in nucleophilic substitutions. Demonstrated in Appel reaction for benzamide synthesis (yield comparable to other methods) .
Phenyl trifluoroacetate C₈H₅F₃O₂ 208.12 High electrophilicity; reacts with amines/phenols. Acylating agent in peptide synthesis; precursor to trifluoroacetophenones .

Key Differences and Research Findings:

Reactivity and Functional Groups: this compound’s long alkyl chain reduces its electrophilicity compared to ethyl or allyl analogs, slowing nucleophilic attacks (e.g., in esterification or amidation). In contrast, allyl tribromoacetate’s unsaturated bond enables participation in polymerization or Diels-Alder reactions . Ethyl and butyl tribromoacetates are more reactive in Appel reactions due to shorter chains, facilitating faster acyl bromide formation .

Physical Properties: Hydrophobicity increases with alkyl chain length. This compound is likely insoluble in water but miscible with non-polar solvents, whereas ethyl tribromoacetate exhibits partial polarity . Thermal stability correlates with molecular weight; nonyl derivatives may decompose at higher temperatures (~300°C, estimated).

Applications: Flame Retardancy: Brominated esters like butyl tribromoacetate may act as flame retardants, but nonyl derivatives’ efficacy remains untested . Polymer Chemistry: Allyl tribromoacetate is documented in hyperbranched polymer synthesis, while nonyl analogs could serve as crosslinkers in hydrophobic resins .

Environmental and Safety Profile: Tribromoacetates are less toxic than persistent pollutants like hexabromocyclododecane (HBCD) or organotin compounds, which are restricted under REACH . However, brominated esters may release HBr upon decomposition, requiring careful handling.

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